molecular formula C12H14ClFN2O B8014771 2-Chloro-N-cyclohexyl-5-fluoronicotinamide

2-Chloro-N-cyclohexyl-5-fluoronicotinamide

Cat. No.: B8014771
M. Wt: 256.70 g/mol
InChI Key: MEYRINBQSCTXII-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-5-fluoronicotinamide is a chemical compound with the molecular formula C12H14ClFN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with chlorine and fluorine atoms, and the amide nitrogen is bonded to a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclohexyl-5-fluoronicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and cyclohexylamine.

    Formation of Amide Bond: The carboxylic acid group of 2-chloronicotinic acid is activated using reagents like thionyl chloride or carbodiimides, followed by the addition of cyclohexylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclohexyl-5-fluoronicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the nicotinamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nicotinamide ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Depending on the nucleophile, products may include derivatives with different substituents on the nicotinamide ring.

    Oxidation: Oxidized products may include nicotinic acid derivatives.

    Reduction: Reduced products may include amine derivatives.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and cyclohexylamine.

Scientific Research Applications

2-Chloro-N-cyclohexyl-5-fluoronicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexyl-5-fluoronicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases, which are essential for cell growth and differentiation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoronicotinamide: Lacks the cyclohexyl group, making it less hydrophobic.

    N-Cyclohexyl-5-fluoronicotinamide: Lacks the chlorine atom, potentially altering its reactivity.

    2-Chloro-N-cyclohexyl-nicotinamide: Lacks the fluorine atom, which may affect its biological activity.

Uniqueness

2-Chloro-N-cyclohexyl-5-fluoronicotinamide is unique due to the combination of chlorine, fluorine, and cyclohexyl substituents on the nicotinamide ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-5-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c13-11-10(6-8(14)7-15-11)12(17)16-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYRINBQSCTXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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